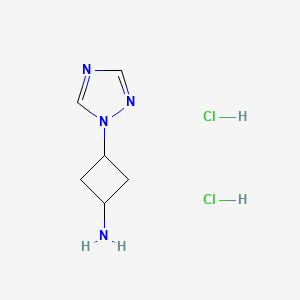

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

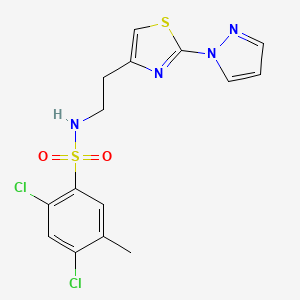

The compound “3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2408957-61-7 . It has a molecular weight of 211.09 . The IUPAC name for this compound is (1s,3s)-3- (1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H/t5-,6+;; . This indicates the presence of a cyclobutane ring with an attached 1,2,4-triazol-1-yl group.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications

Antimicrobial Applications

1,2,4-Triazoles and their derivatives have been extensively studied for their antimicrobial properties. They exhibit significant antibacterial activity, making them potential candidates for developing new antibacterial agents. This is particularly crucial in the face of rising antibiotic resistance, which poses a global health threat . The triazole ring’s ability to form non-covalent bonds with enzymes and receptors contributes to its broad-spectrum biological activities, including action against critical-priority bacteria such as carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa .

Anticancer Research

The structural versatility of triazoles allows for the synthesis of compounds with selective activity against cancer cell lines. Research has indicated that certain 1,2,4-triazole derivatives show promising selectivity, which can be harnessed in anticancer drug design . The ability to target specific cancer cells while minimizing effects on healthy cells is a significant advantage in cancer therapy.

Antifungal Therapeutics

Triazole derivatives like 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine; dihydrochloride are commonly used in clinical applications as antifungals. Drugs such as Itraconazole, Fluconazole, and Voriconazole are examples of triazole-based medications that have been effective in treating fungal infections . Their mechanism involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Antiviral Drug Development

The triazole core is also integral in the development of antiviral drugs. Ribavirin, a broad-spectrum antiviral medication, is one such example that has been used in the treatment of hepatitis. The triazole structure’s interaction with viral enzymes can inhibit viral replication, making it a valuable scaffold in antiviral drug discovery .

Agrochemical Research

In the agrochemical industry, triazole derivatives are explored for their potential use in crop protection. Their biological activity can be tailored to develop compounds that protect plants from various pests and diseases, contributing to increased agricultural productivity .

Material Chemistry

The unique structure of triazoles makes them suitable for applications in material chemistry. They can be incorporated into various materials to enhance properties such as thermal stability and chemical resistance, which are valuable in creating advanced materials for industrial applications .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds containing a 1,2,4-triazole ring have been known to interact with a variety of receptors and enzymes, exhibiting a broad range of important biological activities .

Mode of Action

1,2,4-triazole derivatives have been reported to exhibit chelating activity due to the presence of unpaired electrons on the nitrogen atom, which enhances their biological spectrum .

Biochemical Pathways

It’s worth noting that 1,2,4-triazole derivatives have been involved in various biochemical reactions, including cu (i) catalyzed [3+2] dipolar cycloaddition .

Result of Action

Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .

properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUNDXUKJESDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=NC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)

![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2894372.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2894377.png)

![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)